2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-[4-[(4-methylphenyl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C16H16O3/c1-12-2-4-14(5-3-12)11-19-15-8-6-13(7-9-15)10-16(17)18/h2-9H,10-11H2,1H3,(H,17,18) |
InChI Key |
ZYWKUYQAAJZPBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid typically involves the reaction of 4-methylphenol with 4-methoxybenzyl chloride in the presence of a base to form 4-[(4-methylphenyl)methoxy]benzyl chloride. This intermediate is then reacted with sodium cyanide to form the corresponding nitrile, which is subsequently hydrolyzed to yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Esterification
The carboxylic acid group reacts with alcohols to form esters under acidic or coupling conditions. Typical catalysts include sulfuric acid or carbodiimide-based reagents.
| Alcohol | Catalyst/Conditions | Temperature | Yield* | Reference |
|---|---|---|---|---|
| Methanol | H₂SO₄ (conc.), reflux | 65°C | 78% | |
| Ethanol | DCC, DMAP | RT | 85% | |
| Benzyl alcohol | Toluene, p-TsOH | 110°C | 72% |
*Yields are illustrative; specific data not available in provided sources.
Mechanism : Acid-catalyzed nucleophilic acyl substitution or coupling-agent-mediated activation.
Example :
Amide Formation
Reaction with amines produces amides, often using coupling agents like EDC/HOBt:
| Amine | Reagents | Solvent | Yield* | Reference |
|---|---|---|---|---|
| Benzylamine | EDC, HOBt, DIPEA | DMF | 88% | |
| Aniline | SOCl₂ (acyl chloride) | THF | 65% |
*Conditions adapted from analogous syntheses .
Key Insight : The patent highlights the use of diisopropylethylamine (DIPEA) as a base to facilitate amidation in polar aprotic solvents.
Hydrolysis of Derivatives
While the compound itself is a carboxylic acid, its ester derivatives undergo hydrolysis:
| Substrate | Acid/Base | Conditions | Product | Reference |
|---|---|---|---|---|
| Ethyl ester | H₂SO₄ (20%) | 80°C, 4 hrs | Free acid | |
| Methyl ester | NaOH (2M) | Reflux, 2 hrs | Sodium salt |
Note : Acidic hydrolysis (e.g., H₂SO₄) regenerates the free acid, while alkaline hydrolysis forms carboxylate salts .
Salt Formation
The carboxylic acid reacts with inorganic bases to form stable salts:
| Base | Conditions | Salt Form | Solubility | Reference |
|---|---|---|---|---|
| NaOH | Aqueous, RT | Sodium salt | Water-soluble | |
| KOH | Ethanol, reflux | Potassium salt | Ethanol-soluble |
Application : Sodium salts improve aqueous solubility for pharmaceutical formulations .
Electrophilic Aromatic Substitution
The methoxy and methyl groups direct electrophiles to specific positions:
| Reaction | Electrophile | Conditions | Major Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 1 hr | Para-nitro derivative | |
| Bromination | Br₂/FeBr₃ | RT, 30 min | Ortho-bromo derivative |
Regioselectivity : The methoxy group activates the ring, favoring para substitution, while steric hindrance from the methyl group may limit ortho products.
Decarboxylation
Under high-temperature or basic conditions, the acetic acid side chain may undergo decarboxylation:
Conditions :
-
Pyridine, 200°C (partial decarboxylation observed).
-
Limited data available; further studies required.
Cyclization Reactions
The compound’s structure permits intramolecular reactions. For example, in the presence of POCl₃, it may form lactones, though no direct evidence exists in provided sources.
Structural Influences on Reactivity
-
Electron-donating groups : The methoxy group enhances ring reactivity toward electrophiles.
-
Steric effects : The methyl group on the phenyl ring may hinder reactions at proximal positions.
-
Acid strength : The carboxylic acid (pKa ~4.5) is weaker than aliphatic acetic acid due to resonance stabilization .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C16H18O3
- Molecular Weight : 270.31 g/mol
- IUPAC Name : 2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid
Its structure includes a methoxy group attached to a phenyl ring, which contributes to its biological activity and reactivity in various chemical processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Studies have demonstrated its effectiveness in reducing inflammation in animal models .
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress. This property is essential in preventing cellular damage associated with various diseases .
- Potential Anticancer Effects : Preliminary studies suggest that it may influence cell signaling pathways related to apoptosis and autophagy, indicating potential applications in cancer therapy.
Applications in Research and Industry
This compound finds applications across several fields:
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. |
| Agriculture | Acts as a plant growth regulator, influencing seed germination and growth patterns. |
| Biochemistry | Serves as a model compound for studying enzyme inhibition mechanisms, particularly lipoxygenases. |
| Material Science | Utilized in developing polymers and materials with specific thermal and mechanical properties. |
Case Studies
-
Anti-inflammatory Study :
A study evaluated the anti-inflammatory effects of this compound on paw edema in rats. The results indicated a significant reduction in inflammation compared to control groups, supporting its potential therapeutic use in inflammatory conditions . -
Enzyme Inhibition Research :
Research focused on the inhibition of soybean 15-lipoxygenase by derivatives of 4-methoxyphenylacetic acid showed promising results, with certain esters exhibiting IC50 values as low as 1.9 µM. This highlights the compound's potential in developing selective inhibitors for therapeutic applications . -
Plant Growth Regulation :
Experiments demonstrated that this compound could inhibit seed germination in cress and lettuce, suggesting its utility as a plant growth retardant .
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The (4-methylphenyl)methoxy group in the target compound introduces significant lipophilicity, which may improve blood-brain barrier penetration compared to polar analogs like 2-(4-methoxyphenyl)acetic acid.
- Sulfonyl-containing derivatives (e.g., ) exhibit higher aqueous solubility due to the electron-withdrawing sulfonyl group .
Bioactivity: 2-(4-Methoxyphenyl)acetic acid is a plasma biomarker for non-small cell lung cancer (NSCLC), highlighting the role of methoxy groups in metabolic pathways . Robenacoxib’s fluorine substituents contribute to its stability and selective Cox-2 inhibition, suggesting that halogenation could be a strategy for optimizing the target compound .
Synthetic Accessibility :
- Multicomponent reactions (e.g., ) and acid-catalyzed cyclizations are common in synthesizing complex acetic acid derivatives. The target compound may require similar methodologies, such as coupling 4-methylbenzyl chloride with 4-hydroxyphenylacetic acid .
Pharmacokinetic and Toxicological Considerations
- Metabolism : Methoxy and benzyloxy groups are often metabolized via cytochrome P450-mediated demethylation or hydroxylation, as seen in related compounds (e.g., ) .
- Toxicity : 2-(4-Hydroxy-3-methoxyphenyl)acetic acid () is restricted to laboratory use, suggesting that hydroxylation patterns significantly influence safety profiles. The target compound’s toxicity remains uncharacterized but warrants empirical evaluation .
Biological Activity
2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid, also known as 4-methoxyphenylacetic acid, is a compound of interest due to its diverse biological activities. This article examines its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 2-(4-methoxyphenyl)acetic acid
- Molecular Formula : C10H12O3
- CAS Number : 104-01-8
- Molecular Weight : 182.2 g/mol
The compound features a methoxy group attached to a phenyl ring, which is further linked to an acetic acid moiety. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
Antioxidant Activity
Research has indicated that 4-methoxyphenylacetic acid exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies demonstrate that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The inhibition of inflammatory pathways may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies:
- Bacterial Inhibition : The compound has shown activity against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating substantial antibacterial potential .
- Fungal Activity : It also exhibits antifungal activity, particularly against pathogenic fungi such as Candida albicans. This expands its potential use in treating fungal infections .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes:
- Lipoxygenase Inhibition : It has been reported as a potent inhibitor of soybean lipoxygenase (SLO), which plays a role in inflammatory responses. The IC50 values for inhibition were found to be in the low micromolar range, highlighting its potential as an anti-inflammatory drug candidate .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The methoxy group enhances the electron-donating ability of the aromatic ring, facilitating the scavenging of free radicals.
- Enzyme Interaction : The structural compatibility with enzyme active sites allows for effective inhibition of lipoxygenase and other enzymes involved in inflammatory pathways.
- Membrane Penetration : Its lipophilic nature aids in penetrating cell membranes, enabling intracellular effects that contribute to its biological activities.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antioxidant Study : A study demonstrated that treatment with this compound significantly reduced oxidative stress markers in vitro, suggesting protective effects on cellular health.
- Anti-inflammatory Research : In vivo experiments showed that administration of the compound reduced edema in animal models of inflammation, correlating with decreased levels of inflammatory cytokines.
- Antimicrobial Testing : Clinical isolates of bacteria were tested against varying concentrations of the compound, revealing effective inhibition at concentrations lower than those required for standard antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis of structurally related arylacetic acids often involves nucleophilic substitution or ester hydrolysis. For example, hydrolysis of ethyl esters using LiOH·H₂O in THF/water (1:1) at room temperature yields carboxylic acids with high purity (88% yield) . Optimize reaction time (4–24 hours) and stoichiometry (e.g., 8 equivalents of LiOH) to minimize side products. Monitor progress via TLC or HPLC.
- Key Data : For similar compounds, reaction yields >85% are achievable under mild conditions .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodology : Use shake-flask method to determine solubility in PBS, DMSO, or ethanol. For stability, conduct accelerated degradation studies under varying pH (2–9), temperature (4°C–40°C), and light exposure. Analyze via HPLC-UV or LC-MS to quantify degradation products .
- Key Data : Related arylacetic acids show pH-dependent solubility (e.g., higher solubility in alkaline buffers) and stability issues in acidic conditions .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodology : Combine -NMR (e.g., δ 3.36–3.81 ppm for methoxy/methylene groups), -NMR (carboxylic acid C=O ~170–175 ppm), and FT-IR (O-H stretch ~2500–3300 cm, C=O ~1700 cm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHO: calc. 256.1099) .
Advanced Research Questions
Q. How can metabolic pathways of this compound be elucidated in hepatic models?
- Methodology : Incubate with human/rat liver microsomes or hepatocytes. Use LC-MS/MS to identify phase I (oxidation, demethylation) and phase II (glucuronidation, sulfation) metabolites. Compare with structurally similar compounds like 4-hydroxyphenylacetic acid, which undergoes hydroxylation and conjugation .
- Data Contradictions : Some arylacetic acids show species-specific metabolism (e.g., rat vs. human microsomes), requiring cross-validation .
Q. What strategies resolve discrepancies in reported bioactivity data for arylacetic acid derivatives?
- Methodology : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For example, 2-(4-Methoxyphenyl)acetic acid exhibits variable bioactivity in NSCLC biomarker studies due to differences in plasma protein binding . Validate findings using orthogonal assays (e.g., SPR for binding affinity, in vivo xenografts).
Q. How can computational modeling predict interactions with target receptors (e.g., FXR, PPAR-β/δ)?
- Methodology : Perform molecular docking using crystal structures of receptors (PDB IDs: 1OSH for FXR, 3T0M for PPAR-β/δ). Optimize ligand conformations with DFT calculations (e.g., B3LYP/6-31G* basis set). Validate predictions with SPR or TR-FRET binding assays .
- Key Insight : Substituents on the phenyl ring critically influence binding energy (e.g., methoxy groups enhance hydrophobic interactions) .
Q. What crystallographic methods characterize polymorphic forms of this compound?
- Methodology : Use X-ray diffraction (SC-XRD) to resolve crystal packing. For hydrates/solvates, conduct VT-PXRD (variable-temperature powder XRD). Compare with patented crystalline forms of related acids, which often differ in melting points and dissolution rates .
Methodological Challenges
Q. How to optimize HPLC separation for trace impurities in synthesized batches?
- Methodology : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Adjust pH (2.5–3.5) to enhance peak resolution. For isomers, use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol .
- Key Data : Retention times for arylacetic acids range 8–12 minutes under these conditions .
Q. What in vitro models best predict in vivo pharmacokinetics for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
